molecular formula C29H26N4O5S B11434221 Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11434221
M. Wt: 542.6 g/mol
InChI Key: DYLKUSGRTIVICO-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that features a diverse array of functional groups, including cyano, furan, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the furan ring: This step may involve a cyclization reaction where a suitable precursor undergoes ring closure to form the furan moiety.

    Attachment of the acetylamino group: This can be done through an acetylation reaction where an amino group is reacted with acetic anhydride.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dihydropyridine moieties.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The acetylamino and furan groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cardiovascular or neurological conditions.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its diverse functional groups make it a useful probe for studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dihydropyridine moiety suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives used as calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

Uniqueness

Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which may confer distinct pharmacological or chemical properties not seen in simpler dihydropyridine derivatives.

Properties

Molecular Formula

C29H26N4O5S

Molecular Weight

542.6 g/mol

IUPAC Name

ethyl 6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H26N4O5S/c1-3-37-29(36)26-25(23-10-7-15-38-23)22(16-30)28(33-27(26)19-8-5-4-6-9-19)39-17-24(35)32-21-13-11-20(12-14-21)31-18(2)34/h4-15,25,33H,3,17H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

DYLKUSGRTIVICO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4

Origin of Product

United States

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